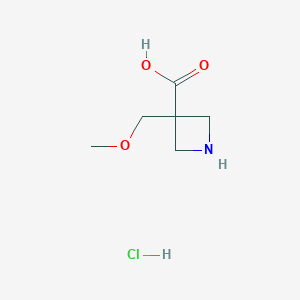
2-(2,2,2-Trifluoro-1-methoxyethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2,2-Trifluoro-1-methoxyethyl)aniline” is a chemical compound with the molecular formula C9H10F3NO. It has a molecular weight of 205.18 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(2,2,2-Trifluoro-1-methoxyethyl)aniline” is 1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“2-(2,2,2-Trifluoro-1-methoxyethyl)aniline” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Quinolinones : N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, prepared from trifluoroacetaldehyde ethyl hemiacetal and aniline, are used to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. These compounds are obtained through a process involving hydrolysis and decarboxylation, followed by ring-closure to yield the final quinolinones (Gong & Kato, 2004).
Reactions with Cyanosilane and Allylsilane : α-Trifluoromethylated N,O-acetals, including N-(1-methoxy-2,2,2-trifluoroethyl)anilines, react with cyanosilane and allylsilane in the presence of a Lewis acid. This reaction efficiently provides trifluoromethylated α-aminonitrile and homoallylamine derivatives (Fuchigami, Ichikawa & Konno, 1989).
Synthesis of Pyrrolidin-2-ones : A study reported the sonochemical preparation of pyrrolidin-2-ones using methyl 4-methoxy-6-oxo-7,7,7-trifluoro-4-heptenoate and anilines, including compounds related to 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, in an eco-friendly aqueous medium (Franco, Flores & Pizzuti, 2012).
Material Science Applications
- Liquid Crystal Synthesis : New derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have been synthesized. These derivatives exhibit stable smectic B and A phases, making them valuable in liquid crystalline technology (Miyajima, Nakazato, Sakoda & Chiba, 1995).
Advanced Chemical Synthesis
C-H Imidation of Benzaldehydes : 2-Fluoro-5-(trifluoromethyl)aniline, a compound related to 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, has been used in Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process facilitates the synthesis of diverse quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Synthesis of Tetrahydrocarbazolones : Alkylation of tricarbonyl(2-methoxycyclohexadienyl)iron(1+) hexafluorophosphate(1−) by substituted anilines, including those related to 2-(2,2,2-Trifluoro-1-methoxyethyl)aniline, leads to organometallic intermediates convertible into tetrahydrocarbazolones (Stephenson, 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if ingested or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
2-(2,2,2-trifluoro-1-methoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPZZFKTOABBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)
![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)



![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

